3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluorobenzyl)propanamide
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Overview
Description
3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-fluorobenzyl)propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a difluoromethyl group, and a fluorobenzyl moiety. Its molecular formula is C15H15F3N3O, and it has a molecular weight of approximately 311.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-fluorobenzyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone under controlled conditions.
Attachment of the Fluorobenzyl Moiety: The fluorobenzyl group is attached through a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable base.
Final Coupling: The final step involves coupling the intermediate with propanoic acid derivatives to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-fluorobenzyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorobenzyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-fluorobenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-fluorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
- Methyl 3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoate .
Uniqueness
The uniqueness of 3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-fluorobenzyl)propanamide lies in its specific structural features, such as the presence of both difluoromethyl and fluorobenzyl groups, which may confer unique biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C19H19F3N4O2 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)-2-ethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-[(4-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C19H19F3N4O2/c1-2-25-11-15-14(18(21)22)9-17(28)26(19(15)24-25)8-7-16(27)23-10-12-3-5-13(20)6-4-12/h3-6,9,11,18H,2,7-8,10H2,1H3,(H,23,27) |
InChI Key |
JSKWJEOXAQBMPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NCC3=CC=C(C=C3)F)C(F)F |
Origin of Product |
United States |
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